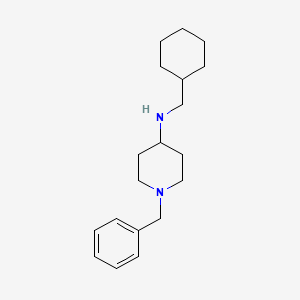

![molecular formula C30H29N3O3S B4624129 ethyl 2-({2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4624129.png)

ethyl 2-({2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate

Overview

Description

Synthesis Analysis

The synthesis of ethyl 2-({2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate involves complex reactions including the condensation of salicylaldehyde with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, prepared via a one-pot Gewald reaction using cyclohexanone, ethyl 2-cyanoacetate, and elemental sulfur as starting materials (Pin, 2014).

Molecular Structure Analysis

The molecular structure of the compound has been studied through single crystal X-ray diffraction, revealing a triclinic system with specific space group parameters. These studies confirm the planar geometric structure with slight deviations and intermolecular hydrogen bond formations (Menati et al., 2020).

Chemical Reactions and Properties

Ethyl 2-({2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate undergoes photoisomerization under specific conditions, demonstrating the compound's reactivity and the influence of light on its chemical structure. This property is crucial for applications that require light-sensitive compounds (Pazdera et al., 1997).

Physical Properties Analysis

The physical properties of the compound, such as solubility, melting point, and boiling point, are determined by its molecular structure and intermolecular forces. These properties are essential for understanding the compound's behavior in different environments and for its application in various chemical processes.

Chemical Properties Analysis

The compound's chemical properties, including reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are key for its use in synthetic chemistry and drug development. The compound exhibits significant antioxidant and anti-inflammatory activities, which are important for pharmaceutical applications (Acrylamido et al., 2017).

Scientific Research Applications

Anti-rheumatic and Anti-inflammatory Properties

Research on related thiophene derivatives has demonstrated significant anti-rheumatic, antioxidant, and analgesic effects. For instance, Sherif and Hosny (2014) synthesized ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, revealing their potential in treating rheumatism through in vivo studies on rats. The study emphasized their significant anti-rheumatic effects, contributing to the understanding of their therapeutic applications (Sherif & Hosny, 2014).

Antioxidant Activities

Another study focused on the synthesis of novel compounds within the same chemical family, exploring their antioxidant and anti-inflammatory properties. The findings indicated that these compounds, particularly those with phenolic substitution, demonstrated significant antioxidant activity, suggesting their utility in developing treatments for conditions associated with oxidative stress (Madhavi et al., 2017).

Applications in Polymer Science

On the polymer science front, Rossi et al. (2008) investigated the RAFT (Reversible Addition-Fragmentation Chain Transfer) synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups, aiming for well-defined aldehyde-containing copolymers suitable for bioconjugation. This research illustrates the compound's relevance in creating advanced materials for biomedical applications (Rossi et al., 2008).

Antimicrobial Screening

Abu‐Hashem et al. (2011) explored the synthetic utility of bifunctional thiophene derivatives for antimicrobial applications. Their work on synthesizing fused and polyfunctional substituted thiophenes showed promising antimicrobial activities, suggesting the compound's potential in developing new antimicrobial agents (Abu‐Hashem et al., 2011).

Supramolecular Assembly

Matos et al. (2016) synthesized and characterized the Z isomer of a similar compound, studying its supramolecular assembly through crystal structure, Hirshfeld surface analysis, and DFT studies. Their research provides insights into the compound's structural and electronic properties, which are crucial for its application in molecular engineering and materials science (Matos et al., 2016).

properties

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enoyl]amino]-5-propan-2-ylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N3O3S/c1-5-36-30(35)25-15-27(19(2)3)37-29(25)32-28(34)22(16-31)14-23-18-33(26-13-9-8-12-24(23)26)17-21-11-7-6-10-20(21)4/h6-15,18-19H,5,17H2,1-4H3,(H,32,34)/b22-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHJWWSMMAZHRO-HYARGMPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-({(2E)-2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]prop-2-enoyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624049.png)

![4-methoxy-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4624051.png)

![3-(2,5-dimethylbenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4624052.png)

![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4624072.png)

![N-(4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4624079.png)

![methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B4624080.png)

![3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4624086.png)

![6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624105.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4624107.png)

![N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4624120.png)